molecular formula C9H9N3O B2701878 N-(5-amino-2-cyanophenyl)acetamide CAS No. 196394-40-8

N-(5-amino-2-cyanophenyl)acetamide

Cat. No.: B2701878
CAS No.: 196394-40-8
M. Wt: 175.191
InChI Key: TUEWLKSWIXPANW-UHFFFAOYSA-N
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Description

N-(5-amino-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O It is a derivative of cyanoacetamide and features an amino group and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-cyanophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates. For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-cyanophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of N-(5-amino-2-cyanophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and cyano groups enable the compound to undergo condensation, substitution, and cyclization reactions, leading to the formation of biologically active molecules. These molecules can interact with specific molecular targets and pathways, exerting their effects through mechanisms such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-amino-2-cyanophenyl)acetamide is unique due to the specific positioning of the amino and cyano groups on the phenyl ring. This unique arrangement allows for distinct reactivity and the formation of specific heterocyclic compounds that may not be accessible through other similar compounds .

Properties

IUPAC Name

N-(5-amino-2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEWLKSWIXPANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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